molecular formula C10H8NNaO3S B1592651 Sodium 7-Amino-2-naphthalenesulfonate CAS No. 5412-82-8

Sodium 7-Amino-2-naphthalenesulfonate

Cat. No. B1592651
CAS RN: 5412-82-8
M. Wt: 245.23 g/mol
InChI Key: BFGOSNKRBCAENG-UHFFFAOYSA-M
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Description

Sodium 7-Amino-2-naphthalenesulfonate, also known as Cassella’s Acid F Sodium Salt, 2-Naphthylamine-7-sulfonic Acid Sodium Salt, and 7-Amino-2-naphthalenesulfonic Acid Sodium Salt , is a chemical compound with the empirical formula C10H8NNaO3S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of Sodium 7-Amino-2-naphthalenesulfonate is 245.23 . The SMILES string representation is [Na+].Nc1ccc2ccc(cc2c1)S([O-])(=O)=O .


Physical And Chemical Properties Analysis

Sodium 7-Amino-2-naphthalenesulfonate is a solid substance . Its purity, calculated on dried substance, is more than 70.0% . The drying loss is a maximum of 10.0%, and the maximum Sodium Chloride content is 25.0% .

Scientific Research Applications

Coordination and Solubility Studies

  • Coordination Properties: Sodium 7-Amino-2-naphthalenesulfonate demonstrates coordination capabilities, as seen in a compound where Na+ ions are coordinated by distorted edge-sharing octahedra of water O atoms (Wang et al., 1996).
  • Solid-Liquid Equilibria: The solid-liquid equilibrium data of sodium 7-Amino-2-naphthalenesulfonate, especially in ternary systems with water, have been extensively studied, providing essential insights for its application in various fields (Li Rongrong et al., 2014).

Analytical Chemistry Applications

  • Extraction and Detection in Industrial Effluents: This compound plays a significant role in the enrichment and detection of benzene- and naphthalenesulfonates in industrial wastewaters, showcasing its utility in environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).
  • Chromatographic Analysis: It has been used in indirect photometric chromatography for the detection of various anions, indicating its potential as a sensitive and selective analytical reagent (Maki & Danielson, 1991).

Industrial and Engineering Applications

  • Improvement in Production Processes: The study of its solubility in various solvents has led to strategies for improving industrial processes, like the production of 2-naphthol, by leveraging the solubility differences of its sodium salt forms (Zhao et al., 2017).

Application in Safety Assessment

  • Safety Assessment in Cosmetics: Sodium 7-Amino-2-naphthalenesulfonate has been assessed for safety in cosmetic applications, particularly in relation to skin penetration and toxicity, which is crucial for consumer product safety (International Journal of Toxicology, 2003).

Advanced Materials and Sensor Development

  • Optical Sensor for Sodium: The development of a sodium-selective fiber-optic sensor uses a component similar to sodium 7-Amino-2-naphthalenesulfonate, demonstrating its potential in sensor technology (Zhujun, Mullin, & Seitz, 1986).

Summary

Sodium 7-Amino-2-naphthalenesulfonate finds diverse applications in scientific research, ranging from coordination chemistry and solubility studies to its use in analytical chemistry, industrial process optimization, cosmetic safety assessments, and the development of advanced sensor technologies. These studies highlight its versatility and significance in various scientific and industrial contexts.

Scientific Research Applications of Sodium 7-Amino-2-naphthalenesulfonate

Coordination and Solubility Studies

  • Coordination Properties: Sodium 7-Amino-2-naphthalenesulfonate demonstrates coordination capabilities, as seen in a compound where Na+ ions are coordinated by distorted edge-sharing octahedra of water O atoms (Wang et al., 1996).
  • Solid-Liquid Equilibria: The solid-liquid equilibrium data of sodium 7-Amino-2-naphthalenesulfonate, especially in ternary systems with water, have been extensively studied, providing essential insights for its application in various fields (Li Rongrong et al., 2014).

Analytical Chemistry Applications

  • Extraction and Detection in Industrial Effluents: This compound plays a significant role in the enrichment and detection of benzene- and naphthalenesulfonates in industrial wastewaters, showcasing its utility in environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).
  • Chromatographic Analysis: It has been used in indirect photometric chromatography for the detection of various anions, indicating its potential as a sensitive and selective analytical reagent (Maki & Danielson, 1991).

Industrial and Engineering Applications

  • Improvement in Production Processes: The study of its solubility in various solvents has led to strategies for improving industrial processes, like the production of 2-naphthol, by leveraging the solubility differences of its sodium salt forms (Zhao et al., 2017).

Application in Safety Assessment

  • Safety Assessment in Cosmetics: Sodium 7-Amino-2-naphthalenesulfonate has been assessed for safety in cosmetic applications, particularly in relation to skin penetration and toxicity, which is crucial for consumer product safety (International Journal of Toxicology, 2003).

Advanced Materials and Sensor Development

  • Optical Sensor for Sodium: The development of a sodium-selective fiber-optic sensor uses a component similar to sodium 7-Amino-2-naphthalenesulfonate, demonstrating its potential in sensor technology (Zhujun, Mullin, & Seitz, 1986).

Safety And Hazards

Sodium 7-Amino-2-naphthalenesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

sodium;7-aminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOSNKRBCAENG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 7-Amino-2-naphthalenesulfonate

CAS RN

5412-82-8
Record name Sodium 7-aminonaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-NAPHTHYLAMINE-7-SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ZH3XZE9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hayashi, S Jin, T Ujihara - The Journal of Organic Chemistry, 2012 - ACS Publications
… chloride (2.00 g, 9.85 mmol) in chloroform (100 mL) and 2.00 M aqueous sodium carbonate (Na 2 CO 3 ) (4.98 mL) were added to a solution of sodium 7-amino-2-naphthalenesulfonate …
Number of citations: 5 pubs.acs.org

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